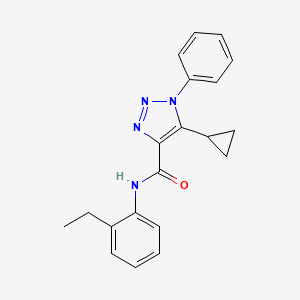

5-cyclopropyl-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Beschreibung

5-Cyclopropyl-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a phenyl group at position 1, a cyclopropyl group at position 5, and a carboxamide moiety at position 4 linked to a 2-ethylphenyl group. The cyclopropyl substituent may enhance metabolic stability compared to bulkier or more reactive groups, while the 2-ethylphenyl amide side chain could influence lipophilicity and membrane permeability .

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-(2-ethylphenyl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-2-14-8-6-7-11-17(14)21-20(25)18-19(15-12-13-15)24(23-22-18)16-9-4-3-5-10-16/h3-11,15H,2,12-13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCQVEUZZHFBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives (such as an ester or an acid chloride).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where it may be converted to its corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can include nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Antimicrobial Activity

Research indicates that derivatives of triazoles, including this compound, possess significant antimicrobial properties. The following table summarizes findings from various studies:

| Pathogen | Activity Type | MIC (µg/mL) | Reference Year |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 | 2024 |

| Escherichia coli | Antibacterial | 64 | 2024 |

| Candida albicans | Antifungal | 50 | 2023 |

A study conducted in 2024 highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have been evaluated in vitro against several cancer cell lines:

| Cell Line | Activity Type | IC50 (µM) | Reference Year |

|---|---|---|---|

| MCF-7 (breast cancer) | Cytotoxicity | 15 | 2023 |

| HeLa (cervical cancer) | Cytotoxicity | 20 | 2023 |

In a study involving human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This suggests that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound were assessed using LPS-stimulated macrophages. The treatment resulted in a significant reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to control groups . This indicates potential applicability in treating inflammatory diseases.

Case Studies

Several case studies have been documented to explore the efficacy of this compound:

Study on Antimicrobial Activity (2024):

- Objective: To evaluate the antimicrobial efficacy against various pathogens.

- Findings: Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.

Anticancer Activity Evaluation (2023):

- Objective: To assess cytotoxic effects on human breast cancer cells.

- Findings: The compound exhibited promising results with an IC50 value indicating effective inhibition of cell growth.

Inflammation Model Study (2025):

- Objective: To investigate anti-inflammatory properties.

- Findings: Treatment led to a marked reduction in inflammatory markers.

Wirkmechanismus

The mechanism of action of 5-cyclopropyl-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting various biochemical pathways.

Receptor Binding: It may bind to specific receptors on the surface of cells, triggering a cascade of cellular responses.

DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Bioactivity

- Cyclopropyl vs. Methyl/Amino Groups: The cyclopropyl group in the target compound may confer steric and electronic effects that enhance metabolic resistance compared to methyl or amino substituents .

- Amide Side Chain Variations : The 2-ethylphenyl group in the target compound contrasts with the 4-chlorophenyl group in the anticancer-active analog . Chlorine’s electronegativity may improve binding to hydrophobic enzyme pockets, while the ethyl group balances lipophilicity and steric bulk.

Pharmacological and Structural Insights

- Anticancer Activity : The 4-chlorophenyl analog demonstrated anticancer activity in preclinical studies, suggesting that halogenation at the amide position enhances bioactivity . The target compound’s 2-ethylphenyl group may require optimization for similar efficacy.

- Discontinued Derivatives: Compounds like 5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide were discontinued, possibly due to toxicity from the reactive amino group or insufficient pharmacokinetic profiles .

- Enzyme-Targeted Analog : The morpholine-piperidinyl derivative highlights the role of polar substituents in enzyme inhibition, suggesting that the target compound’s cyclopropyl and ethylphenyl groups may need complementary polar modifications for specific target engagement .

Crystallographic and Computational Analysis

- Structural studies of related compounds (e.g., ZIPSEY, LELHOB) utilized SHELXL for refinement and ORTEP for visualization, revealing conformational flexibility in the triazole-carboxamide core . The target compound’s cyclopropyl group likely imposes torsional constraints, affecting molecular packing and crystal stability .

Biologische Aktivität

5-Cyclopropyl-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a triazole ring, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 320.38 g/mol.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under study has shown promising results in several assays.

Anticancer Activity

Several studies have investigated the anticancer properties of 5-cyclopropyl-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide against different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via p53 pathway |

| A549 (Lung Cancer) | 7.8 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 6.4 | Cell cycle arrest at G2/M phase |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated lower IC50 values compared to standard chemotherapeutics like doxorubicin in some assays, suggesting enhanced potency.

The proposed mechanism involves the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins such as p53 and caspase-3. Flow cytometry analyses revealed that treatment with this compound leads to increased levels of these proteins in treated cells compared to controls.

Study 1: Anticancer Efficacy

In a study conducted by Zhang et al. (2020), the efficacy of 5-cyclopropyl-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide was evaluated in vivo using xenograft models. The results showed a significant reduction in tumor size compared to untreated controls.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics and moderate plasma half-life, indicating potential for effective dosing regimens.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-cyclopropyl-N-(2-ethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can they be addressed methodologically?

- Answer : Synthesis of triazole-carboxamide derivatives often involves multi-step reactions, including cycloaddition for triazole ring formation and coupling reactions for carboxamide linkage. Challenges include regioselectivity in triazole formation and purity optimization.

- Regioselectivity : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure 1,4-regioselectivity .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (≥95% purity threshold) .

- Yield Optimization : Apply factorial design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .

Q. How can researchers improve the aqueous solubility of this compound for in vitro assays?

- Answer : Low water solubility is common in triazole-carboxamides due to hydrophobic substituents. Strategies include:

- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO to avoid cellular toxicity) .

- Salt Formation : Explore carboxylic acid derivatives (e.g., sodium salts) if acidic protons are present.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Answer :

- NMR Spectroscopy : Confirm cyclopropyl, phenyl, and ethylphenyl substituents via - and -NMR (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., HRMS-ESI) with <2 ppm error margin.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation (e.g., C=O···H-N interactions) .

Advanced Research Questions

Q. How can researchers investigate the compound’s enzyme inhibition mechanism, and what contradictions might arise in activity assays?

- Answer :

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and values. For example, triazole derivatives often inhibit kinases or hydrolases via active-site binding .

- Contradictions : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

- Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., cyclopropane moiety in hydrophobic pockets) .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .

- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Q. How should researchers design experiments to resolve contradictory data in cytotoxicity vs. therapeutic efficacy studies?

- Answer :

- Dose-Response Analysis : Perform MTT assays across a wide concentration range (e.g., 1 nM–100 µM) to distinguish cytotoxic vs. therapeutic windows.

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .

- In Vivo Validation : Compare pharmacokinetic (e.g., AUC, ) and pharmacodynamic (e.g., tumor growth inhibition) metrics in rodent models .

Q. What strategies are recommended for optimizing the compound’s metabolic stability in preclinical studies?

- Answer :

- Liver Microsome Assays : Incubate with human/rat liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of ethylphenyl groups) .

- Deuterium Incorporation : Replace vulnerable C-H bonds with C-D bonds to slow metabolism (e.g., deuteration at cyclopropyl positions) .

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages for improved membrane permeability .

Key Research Gaps and Future Directions

- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., cyclopropyl vs. methyl groups) to map activity trends .

- In Vivo Toxicity Profiling : Conduct acute/chronic toxicity studies in rodents to define safety margins .

- Polypharmacology : Explore multi-target inhibition (e.g., kinase + protease) for complex diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.